4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 4-position of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and amination processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and have comparable applications in medicinal chemistry.
Amino-pyrazoles: These compounds also feature an amino group on the pyrazole ring and are used in similar research applications.
Uniqueness
4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-6-4-12(3-5-1-2-5)11-7(6)8(10)13/h4-5H,1-3,9H2,(H2,10,13) |
InChI Key |
QEQJBHFMVBHRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
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